methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, a benzamido group, and a phenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using 3-methylbenzoic acid and an appropriate amine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, converting it into the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophenes.
Scientific Research Applications
Methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a different position of the methyl group on the benzamido moiety.
Ethyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(3-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-13-7-6-10-15(11-13)19(22)21-16-12-17(14-8-4-3-5-9-14)25-18(16)20(23)24-2/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMGAPWNINDETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.